

# Toxicological Profile of the Novel Anabolic Steroid Desoxymethyltestosterone (Madol)

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## Compound of Interest

Compound Name: Madol

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## Abstract

Desoxymethyltestosterone (DMT), commonly known as **Madol**, is a potent, orally active synthetic anabolic-androgenic steroid (AAS). As a "designer steroid," it was never approved for medical use but has been illicitly used for performance enhancement.[1] Structurally, it is a 17 $\alpha$ -methylated derivative of dihydrotestosterone (DHT) and is unique in that it lacks the C3-keto group common to most commercial AAS.[1][2] This modification contributes to its high oral bioavailability and potent anabolic activity. However, as a 17 $\alpha$ -alkylated steroid, **Madol** carries a significant risk of toxicity, particularly hepatotoxicity and cardiovascular strain. This guide provides a comprehensive technical overview of its toxicological profile, drawing from in vivo and in vitro studies to detail its pharmacodynamics, organ-specific toxicities, and metabolic fate.

## Pharmacodynamics and Receptor Binding Profile

**Madol** exerts its primary effects by binding to and activating the androgen receptor (AR). Its binding profile is characterized by high selectivity for the AR with minimal affinity for other steroid receptors, such as the progesterone receptor (PR).[3]

## Receptor Binding and Transactivation

In vitro studies demonstrate that **Madol** is a potent AR agonist. The potency of **Madol** to transactivate AR-dependent gene expression was found to be approximately half that of dihydrotestosterone (DHT).[3] Receptor binding assays have confirmed that **Madol** binds with high selectivity to the AR, with low binding affinity for the progesterone receptor.[3]

## Anabolic and Androgenic Activity

**Madol** is recognized for its favorable anabolic-to-androgenic ratio. The Hershberger assay, a standard in vivo method using castrated rats, is employed to determine this ratio by comparing the anabolic effect on the levator ani muscle to the androgenic effect on the prostate and seminal vesicles.[1]

Rat studies indicate **Madol** possesses an anabolic effect approximately 160% that of testosterone, while exhibiting only 60% of the androgenic activity, yielding a high Q-ratio of 6.5:1.[1] This dissociation is further demonstrated in studies where **Madol** administration in orchiectomized rats stimulated the growth of the levator ani muscle without significantly affecting the weight of the prostate or seminal vesicles, a characteristic reminiscent of Selective Androgen Receptor Modulators (SARMs).[1][3]

## Quantitative Toxicological Data

The following tables summarize the quantitative data from key in vivo animal studies on **Madol** and representative data for other 17 $\alpha$ -alkylated oral AAS where specific data for **Madol** is unavailable.

Table 1: In Vivo Effects of **Madol** on Organ Weights in Orchiectomized Rats

| Parameter   | Vehicle Control | Testosterone Propionate (1 mg/kg/day) | Madol (1 mg/kg/day) |
|---|-----------------|---------------------------------------|---------------------|
| Anabolic Tissue   |                 |                                       |                     |
| M. Levator Ani (mg)   | 114 ± 12        | 268 ± 29                              | 251 ± 22            |
| Androgenic Tissues  |                 |                                       |                     |
| Prostate (mg)   | 16 ± 2          | 267 ± 45                              | 20 ± 4              |
| Seminal Vesicle (mg)  | 18 ± 3          | 244 ± 35                              | 24 ± 7              |
| Toxicology Indicators   |                 |                                       |                     |
| Heart Weight (mg)   | 880 ± 95        | 895 ± 88                              | 1050 ± 110*         |
| Data derived from Diel et al. (2007).[3] Values are mean ± SD. * denotes significant difference from vehicle control. |                 |                                       |                     |

Table 2: Representative Hepatotoxicity Markers for 17 $\alpha$ -Alkylated AAS

| Parameter                              | Control Group  | 17 $\alpha$ -Alkylated AAS Group | Fold Change |
|--|----------------|----------------------------------|-------------|
| ALT (Alanine Aminotransferase) (U/L)   | 45 $\pm$ 8     | 150 $\pm$ 25                     | ~3.3x       |
| AST (Aspartate Aminotransferase) (U/L) | 90 $\pm$ 15    | 270 $\pm$ 40                     | ~3.0x       |
| Total Bilirubin (mg/dL)                | 0.2 $\pm$ 0.05 | 2.5 $\pm$ 0.8                    | ~12.5x      |

Note: This data is representative of hepatotoxicity observed with oral 17 $\alpha$ -alkylated steroids like Oxymetholone and Stanozolol in animal models and human case reports. Specific serum chemistry values for Madol are not available in the cited literature.[\[4\]](#)[\[5\]](#)

Table 3: Representative Effects of AAS on Lipid Profiles

| Parameter               | Control Group | AAS User Group | Percent Change |
|-------------------------|---------------|----------------|----------------|
| HDL Cholesterol (mg/dL) | 55 ± 10       | 30 ± 8         | ~45% Decrease  |
| LDL Cholesterol (mg/dL) | 100 ± 20      | 140 ± 30       | ~40% Increase  |

Note: This data is representative of dyslipidemia commonly observed with supraphysiological doses of AAS. The magnitude of the effect can vary based on the specific compound, dosage, and duration of use.[6]

## Organ-Specific Toxicity

### Hepatotoxicity

The most significant toxicological concern with **Madol**, as with all 17 $\alpha$ -alkylated AAS, is hepatotoxicity.[7] The C17 $\alpha$ -methyl group, which confers oral bioavailability by retarding hepatic metabolism, is also the primary structural feature responsible for liver strain.[7]

The mechanism is believed to be multifactorial, involving the induction of oxidative stress, mitochondrial dysfunction, and impairment of bile acid transport.[8] This can manifest clinically as:

- Cholestasis: A condition of reduced bile flow, which can lead to jaundice.[4]
- Peliosis Hepatis: A rare vascular condition characterized by blood-filled cysts in the liver.[8]
- Hepatic Tumors: Long-term use has been associated with the development of both benign adenomas and malignant hepatocellular carcinomas.[8]

In a rat study, **Madol** was shown to slightly stimulate the expression of the tyrosine aminotransferase (TAT) gene in the liver, which is considered an indicator of toxic side effects.  
[\[3\]](#)

## Cardiovascular Toxicity

AAS use is associated with a range of adverse cardiovascular effects. For **Madol**, in vivo studies have provided direct evidence of cardiac hypertrophy. Treatment with **Madol** resulted in a significant increase in heart weight in rats compared to both control and testosterone-treated groups.[\[3\]](#) This suggests a potential for pathological remodeling of the heart muscle.

Other cardiovascular risks associated with this class of compounds include:

- Dyslipidemia: An adverse alteration of blood lipid profiles, characterized by decreased HDL ("good") cholesterol and increased LDL ("bad") cholesterol, which contributes to atherosclerosis.[\[6\]](#)
- Hypertension: Elevated blood pressure.
- Thrombosis: Increased risk of blood clot formation.

## Endocrine Disruption

Administration of exogenous AAS like **Madol** suppresses the endogenous production of testosterone through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in testicular atrophy and impaired spermatogenesis. While these effects are generally reversible upon cessation, prolonged use can lead to long-term hypogonadism.

## Metabolism and Excretion

**Madol** is extensively metabolized in the body prior to excretion. In vitro and in vivo studies have identified approximately 20 metabolites in human urine.[\[9\]](#) The primary metabolic pathways involve modifications to the A-ring of the steroid nucleus, including enone formation, hydroxylation, and reduction.[\[10\]](#) Additional biotransformation also occurs via hydroxylation of the 17 $\alpha$ -alkyl group.[\[10\]](#)

The main urinary metabolite identified for detection purposes is 17 $\alpha$ -methyl-2 $\beta$ ,3 $\alpha$ ,17 $\beta$ -trihydroxy-5 $\alpha$ -androstane.[9] The detection of these metabolites is crucial for anti-doping analysis, as the parent compound may be cleared from the body relatively quickly.

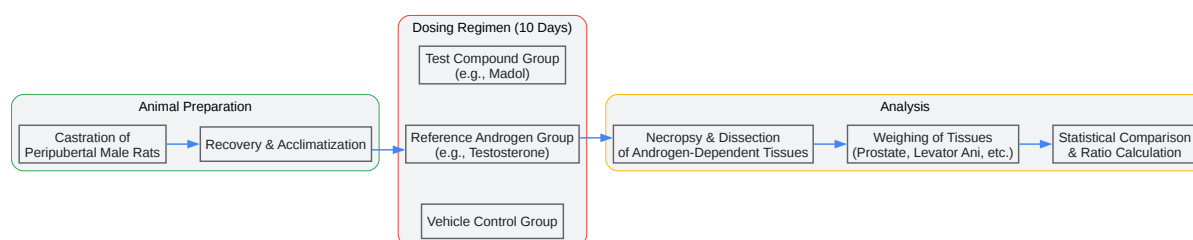
## Experimental Protocols

### Hershberger Bioassay for Anabolic/Androgenic Activity

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic properties of a substance.

- Objective: To determine the anabolic (myotrophic) and androgenic activity of a test compound relative to a reference standard (e.g., Testosterone Propionate).
- Animal Model: Peripubertal male rats, surgically castrated to remove the influence of endogenous androgens.
- Procedure:
  - Acclimatization: Animals are acclimatized to laboratory conditions.
  - Castration: Rats are castrated and allowed a recovery period.
  - Dosing: Animals are divided into groups (vehicle control, reference androgen, test compound at various doses) and administered the substance daily for 10 consecutive days. For **Madol**, subcutaneous administration at 1 mg/kg/day has been used.[1]
  - Necropsy and Tissue Collection: Approximately 24 hours after the final dose, animals are euthanized. Five androgen-dependent tissues are carefully dissected and weighed:
    - Ventral Prostate (Androgenic)
    - Seminal Vesicles (Androgenic)
    - Levator Ani-Bulbocavernosus muscle (Anabolic)
    - Cowper's Glands (Androgenic)
    - Glans Penis (Androgenic)

- **Data Analysis:** The weights of the tissues from the test compound group are compared statistically to the vehicle control and reference androgen groups to determine relative anabolic and androgenic potency.



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**Caption:** Standard workflow for the Hershberger Bioassay. (Within 100 characters)

## Competitive Androgen Receptor Binding Assay

- **Objective:** To determine the binding affinity of a test compound for the androgen receptor.
- **Principle:** This is a competitive assay where the test compound (unlabeled ligand) competes with a high-affinity radiolabeled androgen (e.g., [3H]mibolerone) for binding to a source of AR (e.g., rat prostate cytosol).
- **Procedure:**
  - **Preparation of AR Source:** Cytosol containing AR is prepared from a suitable tissue, typically the ventral prostate of rats.

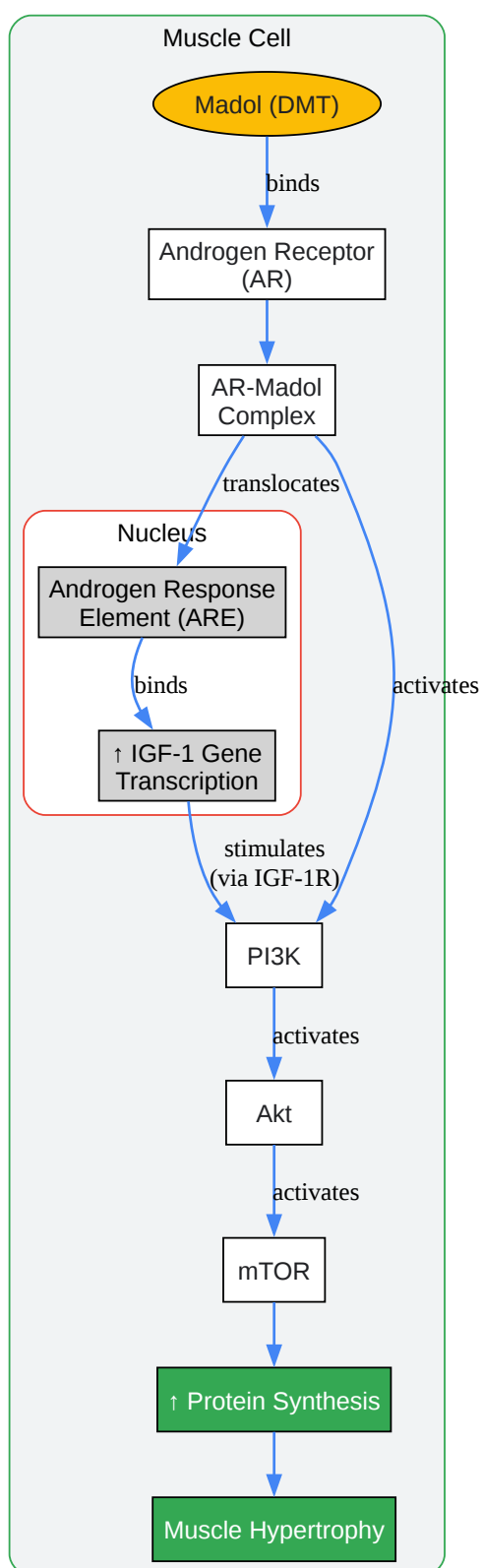


- Incubation: A constant concentration of radiolabeled ligand is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.
- Separation: Bound and free radiolabeled ligand are separated (e.g., using hydroxyapatite).
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The data is used to generate a competition curve, from which the IC<sub>50</sub> (the concentration of test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated. This value is inversely proportional to the binding affinity.

## Signaling Pathways

### Anabolic Signaling in Skeletal Muscle

**Madol**'s anabolic effects are mediated through the classical androgen receptor signaling pathway, which cross-talks with key regulators of muscle growth. Upon binding **Madol**, the AR translocates to the nucleus and acts as a transcription factor. This leads to the increased expression of target genes, including Insulin-like Growth Factor-1 (IGF-1).<sup>[3]</sup> The AR can also directly interact with and activate the PI3K/Akt signaling cascade, which in turn activates the mammalian Target of Rapamycin (mTOR) pathway. The activation of mTOR is a central event in promoting muscle protein synthesis and subsequent cellular hypertrophy.

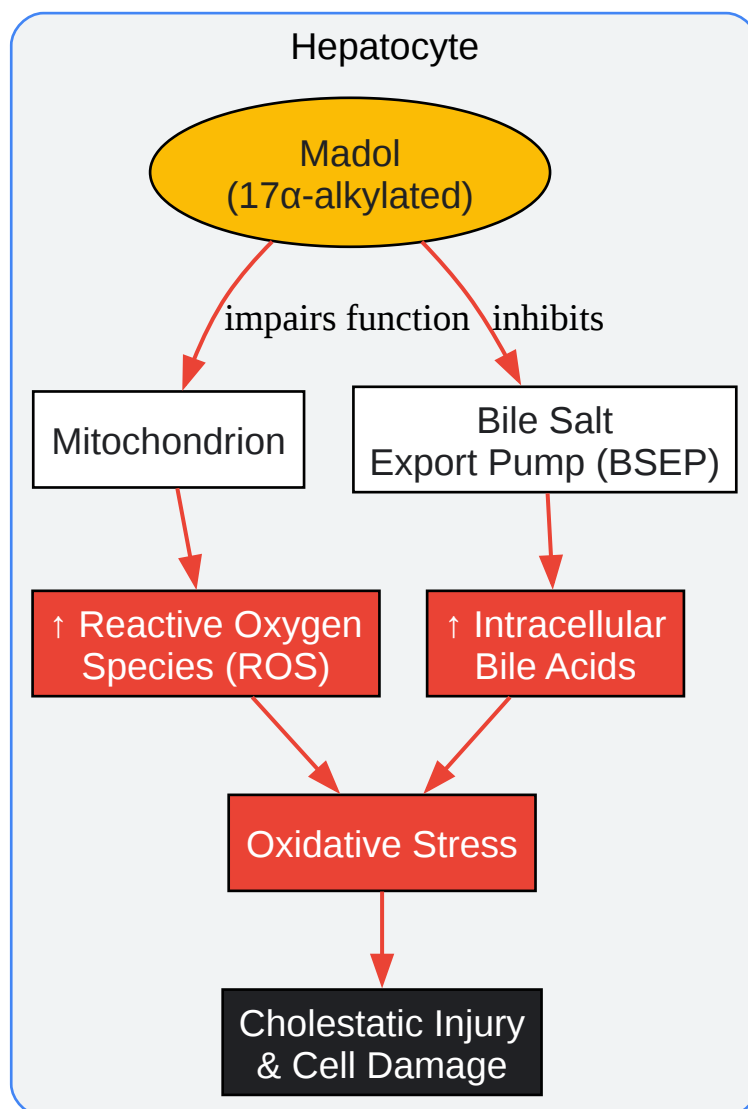


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**Caption:** Madol-induced androgen receptor anabolic signaling pathway. (Within 100 characters)

## Proposed Mechanism of 17 $\alpha$ -Alkylated AAS Hepatotoxicity

The hepatotoxicity of 17 $\alpha$ -alkylated steroids like **Madol** is not fully elucidated but is strongly linked to cellular stress mechanisms. The presence of the 17 $\alpha$ -alkyl group is thought to impair mitochondrial function and inhibit key transport proteins in the hepatocyte canalicular membrane, such as the Bile Salt Export Pump (BSEP). This leads to an accumulation of reactive oxygen species (ROS) and toxic bile acids within the cell, causing oxidative stress, membrane damage, and ultimately cholestatic liver injury.



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**Caption:** Proposed mechanism of 17 $\alpha$ -alkylated steroid hepatotoxicity. (Within 100 characters)

## Conclusion

Desoxymethyltestosterone (**Madol**) is a powerful anabolic agent with a pharmacological profile demonstrating high anabolic potency and selectivity for the androgen receptor. Its SARM-like properties in animal models, characterized by a dissociation of anabolic and androgenic effects, are of significant scientific interest. However, its classification as a 17 $\alpha$ -alkylated steroid intrinsically links it to a serious risk of dose-dependent toxicity. The primary concerns are hepatotoxicity, manifesting as cholestasis and potential for hepatic tumors, and cardiovascular toxicity, including cardiac hypertrophy and dyslipidemia. The detailed mechanisms and quantitative toxicological data presented in this guide underscore the health risks associated with **Madol** and reinforce the need for strict regulatory control over its distribution and use. For drug development professionals, the toxicological profile of **Madol** serves as a critical case study on the structure-activity and structure-toxicity relationships of synthetic androgens.

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